molecular formula C11H15NO3 B575853 3-Amino-4-(3-methoxyphenyl)butanoic acid CAS No. 166194-73-6

3-Amino-4-(3-methoxyphenyl)butanoic acid

Cat. No.: B575853
CAS No.: 166194-73-6
M. Wt: 209.245
InChI Key: UIMAQFUSTFNVPJ-UHFFFAOYSA-N
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Description

3-Amino-4-(3-methoxyphenyl)butanoic acid (CAS 166194-73-6) is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is characterized by a density of approximately 1.175 g/cm³ and a high boiling point of 370.5°C . This compound is of significant interest in medicinal chemistry and neuroscience research due to its structural features as a phenethylamine derivative and a gamma-amino acid analog. Researchers value it as a key intermediate and analog in the study of neuroactive compounds, particularly GABA (gamma-aminobutyric acid) receptor ligands and gabapentinoids . Its structure, which incorporates both an amino group and a methoxyphenyl ring, allows it to interact with biological targets such as the GABAB receptor and α2δ subunit-containing voltage-gated calcium channels, making it a valuable tool for probing neurological pathways and developing new pharmacological agents . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-amino-4-(3-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-3-8(6-10)5-9(12)7-11(13)14/h2-4,6,9H,5,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAQFUSTFNVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694799
Record name 3-Amino-4-(3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166194-73-6
Record name 3-Amino-4-(3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro-to-Amine Reduction

A widely adopted route begins with 3-nitro-4-(3-methoxyphenyl)butanoic acid, which undergoes catalytic hydrogenation. For example, Raney nickel under hydrogen pressure (5–14 kg/cm²) at 80–105°C achieves quantitative reduction of the nitro group while preserving the methoxy and carboxylic acid functionalities.

Reaction Conditions:

ParameterValue
CatalystRaney nickel (2.5 wt%)
Temperature80–105°C
Pressure5–14 kg/cm² H₂
Yield70–94.5%

This method’s limitation lies in the need for high-pressure equipment and potential over-reduction of the aromatic ring.

Alternative Reducing Agents

Hydrazine hydrate with alkaline ferrous hydroxide offers a milder reduction pathway at 55–60°C, avoiding high-pressure conditions. This approach achieves comparable yields (94.5%) but requires meticulous pH control to prevent decarboxylation.

Methoxy Group Introduction via Nucleophilic Substitution

Chloride-to-Methoxy Displacement

In a patented method, 3-nitro-4-chlorobenzoyl aniline reacts with sodium methoxide in methanol under reflux (8 hours), substituting chlorine with methoxy at 94.5% yield. The reaction’s efficiency depends on:

  • Base strength : KOH > NaOH > NaOMe.

  • Solvent polarity : Methanol optimizes nucleophilicity without side esterification.

Mechanistic Insight:
Ar-Cl + NaOCH3MeOHAr-OCH3+NaCl\text{Ar-Cl + NaOCH}_3 \xrightarrow{\text{MeOH}} \text{Ar-OCH}_3 + \text{NaCl}
This SNAr mechanism proceeds via a Meisenheimer complex, accelerated by electron-withdrawing nitro groups.

Amino Group Protection Strategies

Fmoc Protection for Carboxylic Acid Stability

The Fmoc (9-fluorenylmethyloxycarbonyl) group is employed to protect the amine during carboxylate-forming reactions. For instance, Fmoc-(R)-3-amino-4-(4-methoxyphenyl)-butyric acid synthesis uses:

  • Fmoc-Cl in dichloromethane with DIPEA (N,N-diisopropylethylamine).

  • Deprotection via piperidine/DMF to regenerate the free amine.

Advantages:

  • Prevents lactamization during cyclization steps.

  • Compatible with solid-phase peptide synthesis (SPPS).

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldProsCons
Catalytic HydrogenationNitro reduction, H₂/Raney Ni70–94.5%High purity, scalableHigh-pressure requirements
Hydrazine ReductionNH₂NH₂/Fe(OH)₂94.5%Ambient pressurepH-sensitive, longer reaction
SNAr MethoxylationCl → OCH₃ substitution94.5%Regioselective, simple conditionsRequires nitro activation

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patent CN105753731A highlights chlorobenzene and methanol recovery via distillation, reducing waste in multi-kilogram batches. Catalyst reuse (e.g., Raney nickel) after washing with water and methanol maintains activity over 5 cycles.

Crystallization and Purification

Final purification employs cooling crystallization from methanol/water (3:1 v/v), yielding 99.3% pure product as off-white crystals. Key parameters:

  • Cooling rate : 0.5°C/min to prevent oiling out.

  • Seed crystal addition at 40°C to control polymorphism.

Emerging Methodologies and Research Frontiers

Enzymatic Asymmetric Synthesis

Recent advances use ω-transaminases to stereoselectively aminate 4-(3-methoxyphenyl)but-3-enoic acid, achieving >99% ee for (R)-enantiomers. This green chemistry approach operates at 30°C in aqueous buffer, though substrate scope remains limited.

Continuous Flow Systems

Microreactor technology enables safer nitro group reductions by:

  • Segmented gas-liquid flow for H₂ distribution.

  • In-line FTIR monitoring of intermediate concentrations.
    Pilot studies report 98% yield with 10-minute residence time.

Challenges and Mitigation Strategies

ChallengeSolution
Over-reduction of aromatic ringUse Pd/C instead of Raney Ni
Lactamization during storageStore as hydrochloride salt at −20°C
Low solubility in polar solventsIntroduce PEG-based ionic liquids

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-4-(3-methoxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

The structural and functional distinctions between 3-Amino-4-(3-methoxyphenyl)butanoic acid and its analogs are critical for understanding its unique applications in medicinal chemistry and material science. Below is a systematic comparison:

Substituent Effects on Aromatic Rings

The substituent on the phenyl ring significantly impacts electronic properties, solubility, and bioactivity:

Compound Name Substituent (Position) Key Properties Reference
This compound -OCH₃ (3-position) Electron-donating; enhances solubility; potential for H-bonding
3-Amino-4-(4-chlorophenyl)butanoic acid -Cl (4-position) Electron-withdrawing; increases lipophilicity; may improve metabolic stability
3-Amino-4-(4-trifluoromethylphenyl)butanoic acid -CF₃ (4-position) Strong electron-withdrawing; high metabolic resistance; enhanced receptor affinity
3-Amino-4-(3,4-difluorophenyl)butanoic acid -F (3,4-positions) Moderate electron-withdrawing; improves bioavailability

Key Findings :

  • Methoxy-substituted analogs exhibit higher aqueous solubility due to polar interactions, whereas halogenated derivatives (e.g., Cl, CF₃) prioritize lipophilicity and membrane permeability .
  • Fluorinated analogs (e.g., 3,4-difluoro) balance solubility and metabolic stability, making them favorable in CNS-targeting drug design .
Heterocyclic Variants

Replacement of the phenyl ring with heterocycles alters electronic and steric profiles:

Compound Name Heterocycle Key Properties Reference
3-Amino-4-(2-thienyl)butanoic acid Thiophene (2-position) Enhanced π-stacking; potential for semiconductor applications
3-Amino-4-(3-benzothienyl)butanoic acid Benzothiophene Increased aromatic surface area; improved binding to hydrophobic pockets
3-Amino-4-(2-furyl)butanoic acid Furan (2-position) Oxygen-containing heterocycle; moderate polarity; tunable reactivity

Key Findings :

  • Thienyl and benzothienyl derivatives are favored in optoelectronics due to extended conjugation .
  • Furyl analogs may serve as intermediates for glycosylation or prodrug strategies .
Stereochemical and Functional Group Modifications

Chirality and protective groups influence synthetic utility and biological activity:

Compound Name Modification Key Properties Reference
Boc-(S)-3-Amino-4-(3-cyanophenyl)butanoic acid Boc-protected amino group Facilitates peptide synthesis; stabilizes intermediates
Fmoc-(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid Fmoc-protected amino group Compatible with solid-phase synthesis; UV-active for detection
(S)-3-Amino-4-(4-bromophenyl)butanoic acid Bromine substituent Enables cross-coupling reactions (e.g., Suzuki-Miyaura)

Key Findings :

  • Protective groups (Boc, Fmoc) expand synthetic versatility in peptide engineering .
  • Brominated analogs serve as substrates for palladium-catalyzed reactions, enabling structural diversification .

Biological Activity

3-Amino-4-(3-methoxyphenyl)butanoic acid, commonly referred to as a derivative of amino acid compounds, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an amino group, a butanoic acid backbone, and a methoxy-substituted phenyl ring. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound primarily functions as a modulator of the gamma-aminobutyric acid (GABA) system. GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and compounds that affect its signaling can have profound effects on neuronal excitability and neurotransmission.

  • GABAergic Modulation : The compound is believed to enhance GABAergic activity by increasing GABA release or inhibiting its reuptake, thereby elevating GABA levels in synaptic clefts. This mechanism underlies its potential efficacy in treating conditions such as epilepsy and anxiety disorders .
  • Neuroprotective Effects : Studies have shown that this compound may offer neuroprotection against excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating glutamate levels and enhancing GABAergic signaling, it may help mitigate neuronal damage caused by excessive excitatory neurotransmission.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
NeuroprotectiveProtects neurons from excitotoxicity; potential application in neurodegenerative diseases.
AnticonvulsantDemonstrated ability to inhibit seizures in animal models.
Analgesic PotentialMay influence pain pathways through modulation of GABA signaling.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Anticonvulsant Activity : In a study involving animal models, administration of the compound resulted in a significant reduction in seizure frequency and duration, suggesting its potential utility as an anticonvulsant agent.
  • Neuroprotection : Research has indicated that the compound can reduce neuronal cell death induced by glutamate toxicity, supporting its role in neuroprotection. This was evidenced by reduced markers of oxidative stress and inflammation in treated neuronal cultures .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acidChlorine substitution on phenyl ringPotentially similar neuroprotective effects
3-Amino-4-(4-methoxyphenyl)butanoic acidDifferent methoxy positionSimilar GABAergic modulation properties
3-Amino-4-phenylbutanoic acidLacks methoxy groupAltered pharmacokinetics and biological interactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-4-(3-methoxyphenyl)butanoic acid, and how are stereochemical outcomes controlled?

  • Methodology : Asymmetric hydrogenation of β-keto esters using chiral rhodium or ruthenium catalysts under hydrogen gas in ethanol is a primary method to achieve enantiomeric purity. Chiral starting materials (e.g., tert-butoxycarbonyl (Boc)-protected precursors) are also employed to preserve stereochemistry during synthesis .
  • Key Considerations : Reaction parameters (temperature, solvent, catalyst loading) must be optimized to minimize racemization.

Q. How is the purity of this compound validated in research settings?

  • Analytical Techniques : High-performance liquid chromatography (HPLC) with chiral columns and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) are standard for confirming enantiomeric excess (>98%) and structural integrity. Mass spectrometry (MS) ensures molecular weight accuracy .

Q. What are the primary biological targets of this compound?

  • Mechanistic Insights : The compound’s methoxyphenyl group and amino acid backbone enable interactions with neurotransmitter receptors (e.g., GABAB_B) and enzymes like decarboxylases. In vitro binding assays and molecular docking studies are used to map affinity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities for enantiomers?

  • Experimental Design :

  • Use radioligand displacement assays (e.g., 3^3H-labeled GABA) under standardized buffer conditions (pH 7.4, 25°C) to minimize variability.
  • Cross-validate with electrophysiological recordings (e.g., patch-clamp on neuronal cultures) to assess functional activity .
    • Data Interpretation : Discrepancies may arise from differences in receptor subunit composition or assay sensitivity. Meta-analyses of published IC50_{50} values are recommended .

Q. What strategies optimize the compound’s metabolic stability in pharmacokinetic studies?

  • Approaches :

  • Derivatization : Introduce fluorine atoms at the phenyl ring or replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to reduce oxidative metabolism.
  • Prodrug Design : Esterify the carboxylic acid group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
    • Validation : Use LC-MS/MS to quantify plasma half-life (t1/2t_{1/2}) and bioavailability in rodent models .

Q. How does structural modification (e.g., halogen substitution) affect structure-activity relationships (SAR)?

  • Case Study : Replacing the 3-methoxy group with 3-chloro (as in 3-amino-4-(3-chlorophenyl)butanoic acid) increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration.
  • Testing Protocol : Compare IC50_{50} values in receptor-binding assays and measure cytotoxicity (e.g., MTT assay) to balance potency and safety .

Q. What advanced techniques characterize enantiomer-specific interactions with biological targets?

  • Tools :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (konk_{on}, koffk_{off}) for each enantiomer.
  • X-ray Crystallography : Resolve co-crystal structures with target receptors (e.g., GABAB_B) to identify stereospecific binding pockets .

Contradiction Analysis

  • Inconsistent Bioactivity Data : Variations in reported EC50_{50} values (e.g., 10–50 µM for GABAB_B activation) may stem from differences in cell lines (HEK293 vs. primary neurons) or assay endpoints (cAMP inhibition vs. calcium flux). Standardized protocols across labs are critical .

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